molecular formula C17H21NO4S2 B2643964 4-acetyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide CAS No. 2034328-57-7

4-acetyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide

Cat. No.: B2643964
CAS No.: 2034328-57-7
M. Wt: 367.48
InChI Key: PENBFFHAIHJATA-UHFFFAOYSA-N
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Description

4-acetyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is a complex organic compound that features a thiophene ring, a benzenesulfonamide group, and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for each step.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is unique due to its combination of functional groups, which impart a range of chemical reactivity and biological activity. The presence of the thiophene ring enhances its potential for electronic applications, while the benzenesulfonamide group contributes to its medicinal properties.

Properties

IUPAC Name

4-acetyl-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S2/c1-13(20)14-4-6-16(7-5-14)24(21,22)18-10-8-15(9-11-19)17-3-2-12-23-17/h2-7,12,15,18-19H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENBFFHAIHJATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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